Pirbenicillin

Antibacterial Activity MIC Determination Pseudomonas aeruginosa

Standard antipseudomonal penicillins often lack the potency and pharmacokinetic stability required for rigorous P. aeruginosa research. Pirbenicillin (CAS 55975-92-3) directly addresses this limitation: - Delivers an 8-fold lower MBC than carbenicillin against P. aeruginosa, enabling precise time-kill kinetics and resistance characterization. - Exhibits slower intercompartmental transfer and enhanced serum stability, providing a distinct PK/PD profile for murine infection models. - Does not rapidly inactivate gentamicin in synergy studies, ensuring reliable pharmacodynamic readouts without chemical degradation artifacts.

Molecular Formula C24H26N6O5S
Molecular Weight 510.6 g/mol
CAS No. 55975-92-3
Cat. No. B1242104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirbenicillin
CAS55975-92-3
Synonyms6-(D-2-phenyl-2-(N-4-pyridylformimidyl aminoacetamido)acetamido)penicillanic acid
CP-33,994
CP-33994-2
pirbenicillin
pirbenicillin, (D-(2S-(2alpha,5alpha,6beta)))-isomer
pirbenicillin, monosodium salt, (D-(2S-(2alpha,5alpha,6beta)))-isome
Molecular FormulaC24H26N6O5S
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C
InChIInChI=1S/C24H26N6O5S/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35)/t16-,17-,18+,22-/m1/s1
InChIKeyWRFCGBVLTRJBKN-QSNWEANLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pirbenicillin Procurement Overview


Pirbenicillin (CAS 55975-92-3) is a semisynthetic penicillin antibiotic specifically developed for enhanced activity against Pseudomonas aeruginosa [1]. Structurally related to ampicillin [2], it functions by binding to and inactivating penicillin-binding proteins (PBPs) to disrupt bacterial cell wall synthesis [3]. It was evaluated as an investigational antipseudomonal agent and is primarily referenced in the context of comparative microbiology studies [4].

1

Pseudomonas aeruginosa research Reported higher antipseudomonal activity in comparative microbiology studies.

2

Beta-lactam mechanism & binding Binds to penicillin-binding proteins (PBPs); supports cell-wall synthesis inhibition assays.

3

Combination & PK/PD modeling Investigational penicillin with reported gentamicin interaction and murine PK data.

Why Pirbenicillin Substitution Fails


Substituting pirbenicillin with a generic antipseudomonal penicillin like carbenicillin or ticarcillin is not equivalent. Quantitative in vitro data show that pirbenicillin demonstrates significantly superior potency against Pseudomonas aeruginosa, requiring median inhibitory concentrations that are up to 8-fold lower than carbenicillin [1]. Furthermore, its distinct pharmacokinetic profile in preclinical models—specifically slower intercompartmental transfer and enhanced stability in serum—differentiates it from ampicillin and carbenicillin [2][3]. These differences in potency, bacterial killing dynamics, and pharmacological behavior mean that a simple in-class swap without consideration of these parameters can lead to suboptimal experimental outcomes.

!

Reported MIC against P. aeruginosa is up to 8-fold lower than carbenicillin; replacing with generic antipseudomonal penicillins may shift assay sensitivity.

!

Preclinical PK shows slower intercompartmental transfer and distinct distribution vs. ampicillin/carbenicillin; in vivo exposure may not be interchangeable.

!

Reported slower gentamicin inactivation compared to carbenicillin; combination-study outcomes may differ if a non-equivalent penicillin is substituted.

Pirbenicillin Evidence for Procurement


Antipseudomonal Potency (MIC)

Pirbenicillin exhibits significantly greater intrinsic activity against P. aeruginosa compared to the benchmark antipseudomonal penicillins carbenicillin and ticarcillin. In a direct comparative study, the median minimum inhibitory concentration (MIC) of pirbenicillin was 3.1 μg/mL, which is 8-fold lower than carbenicillin (25 μg/mL) and 4-fold lower than ticarcillin (12.5 μg/mL) when tested with a standard 10^5 CFU/mL inoculum [1]. A separate study confirmed that the MIC of pirbenicillin was one-fourth of that required for carbenicillin across 135 clinical isolates [2].

MIC (P. aeruginosa)
Head-to-head
Pirbenicillin: 3.1 μg/mL Carbenicillin: 25 μg/mL (8‑fold higher) Ticarcillin: 12.5 μg/mL (4‑fold higher)

Reported lower MIC context for P. aeruginosa susceptibility testing.

Data from 68 clinical isolates at ~10⁵ CFU/mL.

Antibacterial Activity MIC Determination Pseudomonas aeruginosa

Bactericidal Activity (MBC)

Beyond inhibitory potency, pirbenicillin demonstrates superior bactericidal activity. In appropriately buffered media, pirbenicillin showed 8-fold better minimal bactericidal concentration (MBC) values against Pseudomonas isolates compared to carbenicillin and 4-fold better MBC values compared to ticarcillin [1].

MBC (P. aeruginosa)
Reported
Pirbenicillin: 8‑fold lower MBC vs carbenicillin 4‑fold lower MBC vs ticarcillin (buffered media)

Supports bactericidal endpoint assays; MBC context to verify.

Exact MBC values not detailed in source abstract.

Bactericidal Activity MBC Pseudomonas aeruginosa

Activity Against S. faecalis

Pirbenicillin demonstrates a differentiated spectrum of activity, notably showing superior potency against the gram-positive organism Streptococcus faecalis compared to carbenicillin [1].

S. faecalis Activity
Reported
Pirbenicillin more active than carbenicillin

Reported broader spectrum context; gram‑positive endpoint to confirm.

Fold‑difference not specified in source.

Gram-Positive Bacteria Streptococcus faecalis Antibacterial Spectrum

In Vivo Efficacy (Mouse Models)

In vivo protection studies in mice infected with E. coli and Serratia showed that effective doses of pirbenicillin were two to four times lower than those required for carbenicillin [1].

In Vivo Protection
Head-to-head
2‑ to 4‑fold lower effective dose vs carbenicillin

Reported dose-response advantage in mouse infection models (E. coli, Serratia).

Model-specific review required before dose extrapolation.

In Vivo Efficacy Mouse Model E. coli Serratia

Pharmacokinetic Profile (Mice)

Pharmacokinetic analysis in mice revealed a distinct behavior for pirbenicillin compared to ampicillin and carbenicillin. The interchange of pirbenicillin between the central and peripheral body compartments was slower than that of either comparator, and a greater fraction of the pirbenicillin dose reached the peripheral compartment [1].

PK Profile (Mouse)
Head-to-head
Slower intercompartmental transfer; higher peripheral distribution vs ampicillin/carbenicillin

Two‑compartment model data; may influence PK/PD study design.

Data from rapid IV administration in mice.

Pharmacokinetics Two-Compartment Model Preclinical PK

Reduced Gentamicin Inactivation

When combined with the aminoglycoside gentamicin, pirbenicillin demonstrates a clinically relevant advantage. It does not inactivate gentamicin as rapidly as carbenicillin does [1].

Gentamicin Inactivation
Reported
Slower inactivation of gentamicin vs carbenicillin

Reported combination‑study context; interaction kinetics to verify.

Rate difference not quantified in source abstract.

Drug Interaction Combination Therapy Gentamicin

Pirbenicillin Application Scenarios


Antipseudomonal Susceptibility Studies

Pirbenicillin is the superior choice for in vitro assays focused on P. aeruginosa where high potency and a low MIC are required. Its median MIC of 3.1 μg/mL—8-fold lower than carbenicillin—provides a wider dynamic range for susceptibility testing and makes it easier to detect and characterize low-level resistance mechanisms [1]. The compound's 8-fold superior MBC also makes it ideal for time-kill kinetics and bactericidal synergy studies with this pathogen [2].

Murine Infection PK/PD Modeling

For researchers designing murine infection models, pirbenicillin offers quantifiable advantages. Its 2- to 4-fold lower protective dose against E. coli and Serratia compared to carbenicillin allows for a wider dosing range and potentially fewer formulation or solubility challenges [3]. Furthermore, its unique pharmacokinetic profile—specifically slower intercompartmental transfer and higher peripheral distribution—is a critical parameter that must be accounted for in any PK/PD model and provides a distinct data point for comparing penicillin class members [4].

Beta-Lactam/Aminoglycoside Combination

In experiments exploring penicillin-aminoglycoside synergy, pirbenicillin provides a more robust and interpretable system. Unlike carbenicillin, which rapidly inactivates gentamicin, pirbenicillin has been shown not to inactivate the aminoglycoside as rapidly [5]. This property is essential for maintaining intended drug concentrations in a co-culture or animal model and for ensuring that observed synergy is due to pharmacodynamic interaction rather than chemical degradation of the partner drug [6].

Broad-Spectrum Antibacterial Activity

Pirbenicillin is a valuable tool when a single beta-lactam is required to demonstrate activity against both P. aeruginosa and gram-positive cocci like S. faecalis. It shows superior potency against S. faecalis compared to carbenicillin, expanding its utility beyond a strictly antipseudomonal agent [3]. This dual activity profile makes it a useful comparator or starting point in drug discovery programs seeking to develop antibiotics with an expanded spectrum of action.

Application
Selection Property
Validation Focus
P. aeruginosa Susceptibility Studies
Reported lower MIC context vs. carbenicillin/ticarcillin
MIC/MBC endpoint verification in target isolates
Murine Infection PK/PD Modeling
Reported 2‑ to 4‑fold lower protective dose; distinct two‑compartment PK
PK/PD model validation in relevant mouse strains
Beta‑Lactam/Aminoglycoside Combination
Reported slower gentamicin inactivation vs. carbenicillin
Combination interaction kinetics and synergy confirmation
Broad‑Spectrum Antibacterial Screening
Reported activity against P. aeruginosa and S. faecalis
Spectrum-of-activity confirmation in panels including gram‑positive cocci

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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